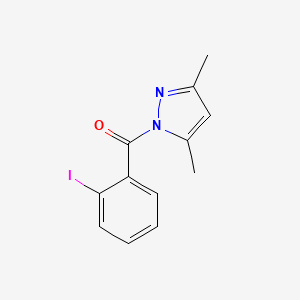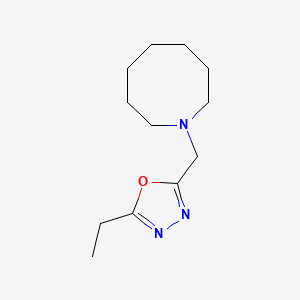
(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone, also known as DIM-1, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. This compound is a pyrazole derivative that has been synthesized through a number of methods, and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This may lead to the induction of apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully elucidate the mechanism of action of (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone.
Biochemical and Physiological Effects:
(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation in cancer cells. It has also been shown to have anti-inflammatory properties, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone in lab experiments is its potential as a lead compound for the development of new drugs. Its anticancer properties make it an attractive candidate for further study. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities for use in experiments.
Zukünftige Richtungen
There are a number of future directions for research involving (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone. One area of interest is the development of new drugs based on its structure, which may have improved efficacy and fewer side effects than current chemotherapeutic agents. Other areas of research include the study of its mechanism of action, as well as its potential use in the treatment of other diseases such as inflammatory disorders.
Synthesemethoden
The synthesis of (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone has been achieved through a number of methods, including the reaction of 2-iodobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. Other methods involve the use of different pyrazole derivatives and iodobenzoyl chlorides, or the use of alternative bases. The synthesis of (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone is a complex process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone has been found to have a number of applications in scientific research, particularly in the field of medicinal chemistry. One area of interest is the development of new drugs for the treatment of cancer and other diseases. (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone has been shown to have anticancer properties, and has been studied as a potential lead compound for the development of new chemotherapeutic agents.
Eigenschaften
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O/c1-8-7-9(2)15(14-8)12(16)10-5-3-4-6-11(10)13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLVFRWKAZEYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=CC=C2I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544217.png)
![N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B7544221.png)
![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)
![2-Ethyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7544243.png)

![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)

![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)

